![molecular formula C9H11BrFN B1393435 N-[2-(4-Bromo-2-fluorophenyl)ethyl]-N-methylamine CAS No. 1216635-19-6](/img/structure/B1393435.png)

N-[2-(4-Bromo-2-fluorophenyl)ethyl]-N-methylamine

Übersicht

Beschreibung

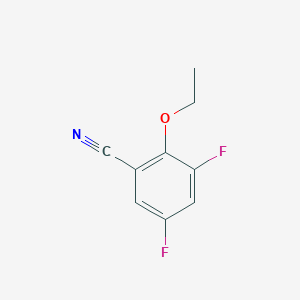

N-[2-(4-Bromo-2-fluorophenyl)ethyl]-N-methylamine, commonly referred to as NBFEMA, is a synthetic amine with a wide range of applications in scientific research. It is an important organic compound used in organic synthesis, particularly in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. NBFEMA is a versatile and highly reactive compound, and it has many advantages over other amines, including its low cost and low toxicity.

Wissenschaftliche Forschungsanwendungen

Synthesis and Applications

Synthesis of 2-Fluoro-4-bromobiphenyl The compound 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of non-steroidal anti-inflammatory and analgesic materials like flurbiprofen, shares a structural resemblance with N-[2-(4-Bromo-2-fluorophenyl)ethyl]-N-methylamine. Despite its utility, traditional synthesis methods encountered challenges, such as the formation of dark decomposition products, lowering yield and purity. A practical pilot-scale method was developed using methyl nitrite and 2-fluoro-4-bromoaniline, addressing these issues and offering a safer, more efficient production route (Qiu et al., 2009).

Biomedical Implications and Research

Carcinogen Metabolite Biomarkers A review highlighted the significance of measuring human urinary carcinogen metabolites, providing crucial insights into tobacco and cancer relationships. The study emphasized the importance of assays like NNAL and NNAL-Gluc due to their specificity to tobacco-specific carcinogens. Such biomarkers are pivotal for future research on tobacco, new tobacco products, and strategies for harm reduction, especially in the context of metabolic polymorphisms and environmental tobacco smoke exposure (Hecht, 2002).

Fluorescent Chemosensors 4-Methyl-2,6-diformylphenol (DFP) based compounds, functioning as chemosensors for a variety of analytes, have shown high selectivity and sensitivity. The presence of two formyl groups on DFP provides ample opportunity to modulate sensing selectivity and sensitivity, paving the way for the development of more precise and versatile chemosensors. This is particularly relevant for applications requiring the detection of specific molecules or ions, highlighting the potential for expanding the utility range of DFP based compounds in various scientific fields (Roy, 2021).

Phase Behavior of Biomedical Polymers The study on the phase behavior of Thermoresponsive Polymers (TRPs) in biomedical research emphasized the importance of understanding biomolecular interactions of various additives with TRPs. The review underscored the need for comprehensive information on the influence of additives like polyols, methylamines, surfactants, and denaturants on TRPs. This understanding is crucial for harnessing the full potential of TRPs in pharmaceutical applications and broadening the scope of polymeric materials in science (Narang & Venkatesu, 2019).

Wirkmechanismus

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, certain indole derivatives have shown inhibitory activity against influenza A and CoxB3 virus .

Biochemical Pathways

Related compounds have been found to influence a variety of biochemical pathways, leading to diverse biological activities . The downstream effects of these pathways can result in a range of outcomes, from antiviral to anticancer effects .

Result of Action

Related compounds have demonstrated a range of effects, including antiviral, anti-inflammatory, and anticancer activities .

Eigenschaften

IUPAC Name |

2-(4-bromo-2-fluorophenyl)-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrFN/c1-12-5-4-7-2-3-8(10)6-9(7)11/h2-3,6,12H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIIJNPOYTODHBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=C(C=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-Bromo-2-fluorophenyl)ethyl]-N-methylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(2,2-Dimethyl-propionylamino)-pyridin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B1393360.png)